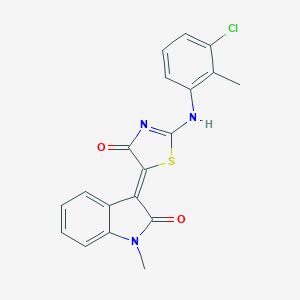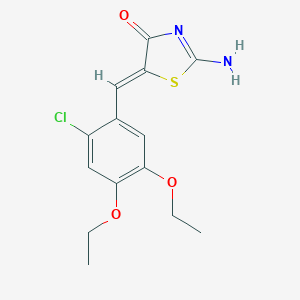![molecular formula C28H21ClN4O2S B308145 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308145.png)
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant biochemical and physiological effects. Studies have shown that the compound exhibits potent antioxidant activity and can scavenge free radicals. Additionally, the compound has been shown to exhibit anti-inflammatory activity and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide in lab experiments is its potency and selectivity. The compound exhibits significant activity against cancer cells and has shown potential in the treatment of Alzheimer's disease. However, one of the major limitations of using the compound is its toxicity. The compound has been shown to exhibit cytotoxic activity against normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide. One of the major directions is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide is a promising compound that has shown potential in various scientific research areas. The compound has been synthesized using various methods and exhibits significant activity against cancer cells and has shown potential in the treatment of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action of the compound, and clinical trials are needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chloro-5-(2-furyl)aniline and 4-methylbenzyl mercaptan with the presence of triethylamine and carbon disulfide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines. Additionally, the compound has shown potential in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Nom du produit |
6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide |
|---|---|
Formule moléculaire |
C28H21ClN4O2S |
Poids moléculaire |
513 g/mol |
Nom IUPAC |
6-[5-(2-chlorophenyl)furan-2-yl]-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H21ClN4O2S/c1-17-10-12-18(13-11-17)16-36-28-31-27-25(32-33-28)20-7-3-5-9-22(20)30-26(35-27)24-15-14-23(34-24)19-6-2-4-8-21(19)29/h2-15,26,30H,16H2,1H3 |
Clé InChI |
YKXNGSWBEFMYNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)C6=CC=CC=C6Cl)N=N2 |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)C6=CC=CC=C6Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Benzyloxy)-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B308064.png)

![4-Chloro-3-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308066.png)
![(6E)-2-methoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308067.png)
![Ethyl 4-[5-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B308068.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![3-(Ethylthio)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308071.png)
![7-Acetyl-6-(4-methoxy-3-methylphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308075.png)
![3-[(Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308076.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)
![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)